molecular formula C7H9NO2S B8049026 (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B8049026
M. Wt: 171.22 g/mol
InChI Key: REAQSIUCSKAZSX-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organosulfur compound characterized by the presence of a sulfonimidoyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the nucleophilic aromatic substitution of an aryl halide with a sulfonimidoyl group. This reaction requires specific conditions, such as the presence of a strong base and an appropriate solvent. The reaction can be carried out under mild conditions if the aryl halide is activated by electron-withdrawing groups .

Industrial Production Methods

Industrial production of this compound may involve transition-metal-catalyzed coupling reactions. These methods are efficient and allow for the large-scale synthesis of the compound. The use of transition metals such as palladium or copper can facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets through its sulfonimidoyl group. This group can participate in various chemical reactions, such as nucleophilic attack or coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(methylsulfonimidoyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(8,10)7-5-3-2-4-6(7)9/h2-5,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAQSIUCSKAZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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